2-(5-methyl-7-oxo-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-phenylpropyl)acetamide
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Description
2-(5-methyl-7-oxo-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds synthesized using similar frameworks have demonstrated significant antimicrobial properties. For instance, pyrimidinones and oxazinones derivatives fused with thiophene rings have shown good antibacterial and antifungal activities, comparable to known antibiotics such as streptomycin and fusidic acid (Hossan et al., 2012). This suggests that structurally related compounds could be designed to target specific microbial pathogens, contributing to the development of new antimicrobial agents.
Anti-inflammatory Activity
Derivatives of pyrimidinone have been developed as anti-inflammatory agents, showing comparable activity to Prednisolone®, a reference drug (Abdulla, 2008). The synthesis strategies for these compounds often involve starting materials like citrazinic acid or abietic acid, indicating the versatility of pyrimidine-based structures in medicinal chemistry applications.
Antiasthma Agents
Research into triazolo[1,5-c]pyrimidines has identified compounds with activity as mediator release inhibitors, potentially useful as antiasthma agents. The structure-activity evaluation of these compounds provides insights into the design of novel therapeutic agents targeting asthma and related respiratory conditions (Medwid et al., 1990).
Insecticidal Applications
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against pests like the cotton leafworm, demonstrating the potential of these compounds in agricultural applications (Fadda et al., 2017).
Properties
IUPAC Name |
2-(5-methyl-7-oxo-3-pyridin-2-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-15-25-20-19(17-11-5-6-12-23-17)26-30-21(20)22(29)27(15)14-18(28)24-13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12H,7,10,13-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPQKLKNZSCKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NCCCC3=CC=CC=C3)SN=C2C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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